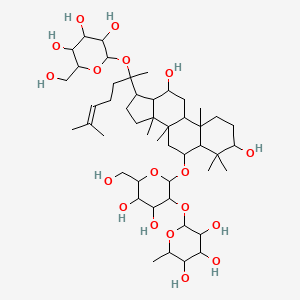

Panax saponin C

Description

Properties

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAOOJDMFUQOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965870 | |

| Record name | 6-{[2-O-(6-Deoxyhexopyranosyl)hexopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

947.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52286-59-6, 51542-56-4 | |

| Record name | Ginsenoside Re | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-{[2-O-(6-Deoxyhexopyranosyl)hexopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panax saponin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 - 203 °C | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ginsenoside Rc

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Ginsenoside Rc. It includes detailed experimental protocols for its extraction and analysis, and a visualization of a key signaling pathway it modulates. Ginsenoside Rc is a protopanaxadiol-type tetracyclic triterpenoid saponin found predominantly in plants of the Panax genus (ginseng).[1][2][3] It is one of the major active components responsible for the pharmacological effects of ginseng and is the subject of extensive research for its potential therapeutic applications in metabolic syndrome, cancer, and inflammatory conditions.[3][4][5][6]

Chemical Structure and Properties

Ginsenoside Rc is a steroid glycoside belonging to the dammarane family of triterpene saponins.[2][7] Its structure consists of a tetracyclic triterpenoid aglycone, specifically 20(S)-protopanaxadiol, linked to sugar moieties. The aglycone features hydroxyl groups at the 3β, 12β, and 20(S) positions.[7]

The glycosylation pattern of Ginsenoside Rc is as follows:

-

At the C-3 position , the hydroxyl group is attached to a β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside.

-

At the C-20 position , the hydroxyl group is linked to an α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside.[7]

This specific arrangement of sugars distinguishes Ginsenoside Rc from other protopanaxadiol ginsenosides like Rb1, Rb2, and Rd.[8]

IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[7]

Physicochemical and Spectroscopic Data

The physicochemical properties of Ginsenoside Rc have been determined through various analytical methods. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for its structural elucidation and confirmation.[9][10] Two-dimensional NMR experiments have been employed to correct previous inaccuracies in peak assignments.[9]

| Property | Value | Reference(s) |

| Molecular Formula | C₅₃H₉₀O₂₂ | [6][7] |

| Molecular Weight | 1079.27 g/mol | [5][6] |

| Appearance | White solid / White to pale yellow powder | [3][6] |

| Melting Point | 199–201 °C | [3][6] |

| Boiling Point | 1128.3 ± 65.0 °C (Predicted) | [3][6] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [3][6] |

| pKa | 12.85 ± 0.70 (Predicted) | [6] |

| Solubility | Slightly Soluble: DMSO, Methanol, Pyridine Soluble: Water, Ethanol Insoluble: Ether, Benzene DMSO: 100 mg/mL (92.65 mM) | [3][5][6] |

| Spectroscopic Data | Characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (e.g., UPLC-QTOF/MS). | [8][9][10] |

Experimental Protocols

The extraction, isolation, and quantification of Ginsenoside Rc are critical steps for research and development. Various methods have been optimized to improve yield and purity.

Extraction and Isolation from Panax ginseng

Several methods exist for extracting ginsenosides, including traditional decoction and modern techniques like microwave-assisted and accelerated solvent extraction.[3][11][12] A comparative study found that refluxing with 100% methanol provided the highest recovery for Ginsenoside Rc.[13]

Objective: To extract and isolate Ginsenoside Rc from dried Panax ginseng root powder.

Methodology (Based on Reflux Extraction): [13][14]

-

Sample Preparation: Dry the roots of Panax ginseng and grind them into a fine powder to maximize the surface area for extraction.[14]

-

Extraction:

-

Place 10 g of the dried ginseng powder into a round-bottom flask.

-

Add 200 mL of 100% methanol to the flask.

-

Connect the flask to a reflux condenser.

-

Heat the mixture to 60 °C and maintain reflux with gentle agitation for 1-2 hours.[13]

-

-

Filtration: After extraction, cool the mixture to room temperature. Filter the sample through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50 °C to yield a crude extract.

-

Purification (Column Chromatography):

-

Suspend the crude extract in water and partition sequentially with n-butanol.[9]

-

Subject the n-butanol fraction, which is rich in ginsenosides, to repeated column chromatography on silica gel and octadecyl silica (ODS) columns.[9][11]

-

Elute the columns with a gradient of chloroform-methanol-water or a similar solvent system to separate the individual ginsenosides.

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure Ginsenoside Rc.

-

Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a standard method for the quantitative analysis of ginsenosides.[13][14]

Objective: To quantify the concentration of Ginsenoside Rc in an extract.

Methodology:

-

Standard Preparation: Prepare a stock solution of purified Ginsenoside Rc standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.[12]

-

Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.

-

Chromatographic Conditions (Example): [14][15]

-

Instrument: HPLC system with a UV/Vis detector.

-

Column: Ascentis® Express C18 (or equivalent C18 reversed-phase column).[14]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.[15]

-

Flow Rate: 0.8 mL/min.[9]

-

Column Temperature: 35 °C.[15]

-

Detection Wavelength: 203 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

Identify the Ginsenoside Rc peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Ginsenoside Rc in the sample using the linear regression equation from the calibration curve.

-

Caption: Experimental workflow for Ginsenoside Rc extraction and analysis.

Biological Activity and Signaling Pathways

Ginsenoside Rc exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects.[5] These effects are mediated through the modulation of various cellular signaling pathways.

Modulation of the PI3K/Akt/FoxO1 Pathway

One of the key mechanisms underlying the protective effects of Ginsenoside Rc against oxidative stress is its ability to modulate the PI3K/Akt/FoxO1 signaling cascade.[1][16] Oxidative stress is implicated in numerous diseases, and the FoxO1 transcription factor plays a critical role in regulating genes involved in the cellular response to this stress.[1]

Under conditions of oxidative stress, Ginsenoside Rc treatment leads to:

-

Activation of PI3K/Akt: Ginsenoside Rc promotes the activation of the PI3K/Akt pathway.[1][16]

-

Phosphorylation of FoxO1: Activated Akt phosphorylates FoxO1, leading to its inactivation and exclusion from the nucleus.

-

Upregulation of Catalase: The inhibition of FoxO1 results in the upregulation of its target gene, catalase, a crucial antioxidant enzyme.[1]

-

Suppression of Reactive Species (RS): Increased catalase activity enhances the decomposition of hydrogen peroxide, thereby suppressing the accumulation of reactive oxygen species and mitigating cellular damage.[16]

This pathway highlights the potential of Ginsenoside Rc as a therapeutic agent for conditions associated with oxidative stress.

Caption: Ginsenoside Rc modulates the Akt/FoxO1 signaling pathway.

References

- 1. Ginsenoside Rc modulates Akt/FoxO1 pathways and suppresses oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside - Wikipedia [en.wikipedia.org]

- 3. Ginsenoside Rc: A potential intervention agent for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ginsenoside Rc | Immunology & Inflammation related chemical | Mechanism | Concentration [selleckchem.com]

- 6. Ginsenoside Rc | 11021-14-0 [chemicalbook.com]

- 7. Ginsenoside Rc | C53H90O22 | CID 12855889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC分離:アメリカ人参のジンセノサイド類 [sigmaaldrich.com]

- 15. Ginseng-Derived Carbon Quantum Dots Enhance Systemic Exposure of Bioactive Ginsenosides and Amplify Energy Metabolism in Mice [mdpi.com]

- 16. Ginsenoside Rc modulates Akt/FoxO1 pathways and suppresses oxidative stress | Semantic Scholar [semanticscholar.org]

Protopanaxadiol Saponins: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopanaxadiol (PPD) saponins, a class of tetracyclic triterpenoid glycosides derived from Panax species (ginseng), have garnered significant scientific interest for their diverse and potent pharmacological activities. These compounds, including prominent members like ginsenosides Rb1, Rb2, Rc, Rd, Rg3, Rh2, and the metabolite Compound K, exhibit a wide range of effects, including anticancer, anti-inflammatory, neuroprotective, and cardiovascular activities. This technical guide provides an in-depth overview of the biological activities of PPD saponins, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development endeavors.

Anticancer Activities

PPD saponins have demonstrated significant potential in oncology by modulating various cellular processes involved in cancer progression, including apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

Ginsenosides Rg3 and Rh2 are particularly well-studied for their pro-apoptotic effects in various cancer cell lines. They can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Quantitative Data: Anticancer Activities of Protopanaxadiol Saponins

| Saponin | Cancer Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| Ginsenoside Rg3 | MDA-MB-231 (Breast) | MTT | Cell Viability | 30 µM (significant inhibition) | [1][2] |

| MDA-MB-231 (Breast) | Flow Cytometry | Apoptosis | 80 µM (+ radiation) induces 31.1% apoptosis | [3] | |

| HUVEC (Endothelial) | Trypan Blue | Cell Proliferation | IC50: 10 nM | [4] | |

| Jurkat (Leukemia) | CCK-8 | Cell Viability | IC50: ~90 µM | [5] | |

| Ginsenoside Rh2 | MDA-MB-231 (Breast) | MTT | Cell Viability | IC50: 33-58 µM (48h) | [6] |

| MDA-MB-468 (Breast) | MTT | Cell Viability | IC50: 40-63 µM (48h) | [7] | |

| MCF-7 (Breast) | MTT | Cell Viability | IC50: 67.48 µM | [8] | |

| HCT116 (Colon) | MTT | Cell Viability | >80% inhibition at 200 µM | [8] | |

| Huh-7 (Liver) | MTT | Cell Viability | IC50: 13.39 µM | [8] | |

| Du145 (Prostate) | MTT | Cell Proliferation | Effective Inhibition | [8] | |

| HeLa (Cervical) | MTT | Cell Viability | IC50: 2.52 µg/mL | [9] | |

| SK-HEP-1 (Liver) | MTT | Cell Viability | IC50: 3.15 µg/mL | [9] | |

| SW480 (Colon) | MTT | Cell Viability | IC50: 4.06 µg/mL | [9] | |

| PC-3 (Prostate) | MTT | Cell Viability | IC50: 7.85 µg/mL | [9] | |

| Jurkat (Leukemia) | CCK-8 | Cell Viability | IC50: ~35 µM | [5] | |

| 20(S)-Protopanaxadiol | HEC-1A (Endometrial) | MTT | Cell Proliferation | IC50: 3.5 µM (24h) | [10] |

Inhibition of Angiogenesis

Ginsenoside Rg3 is a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis. It exerts its anti-angiogenic effects by targeting vascular endothelial growth factor (VEGF) signaling pathways in endothelial cells.

Quantitative Data: Anti-Angiogenic Activity of Ginsenoside Rg3

| Saponin | Model | Endpoint | Concentration | Effect | Reference |

| Ginsenoside Rg3 | HUVEC Proliferation | Inhibition of cell growth | IC50: 10 nM | Dose-dependent inhibition of HUVEC proliferation. | [4] |

| VEGF-induced Chemoinvasion | Inhibition of cell migration | 1–10³ nM | Significant attenuation of VEGF-induced HUVEC invasion. | [4] | |

| Matrigel Plug Assay (in vivo) | Inhibition of neovascularization | 150 ng/mL and 600 ng/mL | Remarkable suppression of VEGF-induced angiogenesis. | [11][12] |

Signaling Pathways in Anticancer Activity

The anticancer effects of PPD saponins are mediated through the modulation of several key signaling pathways. For instance, Ginsenoside Rh2 has been shown to activate p53, leading to increased expression of pro-apoptotic proteins like Bax.[13] Ginsenoside Rg3 can inhibit the phosphorylation of STAT3, ERK1/2, and JNK, which are involved in cell proliferation and survival.[14]

Experimental Workflow for Investigating Anticancer Activity

Signaling Pathway of Ginsenoside Rh2-Induced Apoptosis

Anti-inflammatory Activities

PPD saponins, particularly Compound K and ginsenoside Rd, exhibit potent anti-inflammatory properties by targeting key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Quantitative Data: Anti-inflammatory Activities of Protopanaxadiol Saponins

| Saponin | Cell/Model | Inflammatory Stimulus | Endpoint | Concentration | Effect | Reference |

| Compound K | RAW264.7 Macrophages | LPS | iNOS mRNA expression | 1-10 µM | Significant inhibition. | [15] |

| RAW264.7 Macrophages | LPS | TNF-α mRNA expression | 1-10 µM | Significant inhibition. | [15] | |

| Ginsenoside Rd | Primary Mesencephalic Cultures | LPS (100 µg/ml) | NO formation | 1, 5, 10 µM | Dose-dependent reduction. | [16] |

| Primary Mesencephalic Cultures | LPS (100 µg/ml) | PGE2 synthesis | 1, 5, 10 µM | Dose-dependent reduction. | [16] | |

| PPD-Saponin Fraction | RAW264.7 Macrophages | LPS (1 µg/mL) | NO, PGE2, TNF-α release | Dose-dependent | Diminished release of inflammatory mediators. | [17][18] |

Signaling Pathway of Compound K in Macrophages

Neuroprotective Activities

Ginsenoside Rd has emerged as a promising neuroprotective agent, demonstrating efficacy in models of neuroinflammation and neurotoxicity. It can protect neurons from damage by reducing oxidative stress and inflammatory responses in the central nervous system.

Quantitative Data: Neuroprotective Activities of Ginsenoside Rd

| Saponin | Model | Insult | Endpoint | Concentration | Effect | Reference |

| Ginsenoside Rd | Primary Dopaminergic Neurons | CCl4 (2.5 mM) | LDH activity | 1, 5, 10 µM | Dose-dependent reduction in LDH release.[16] | |

| SH-SY5Y Cells | MPP+ (150 µM) | Cell Viability (MTT) | 1, 10 µM | Significant attenuation of MPP+-induced cell death. | [19][20] | |

| SH-SY5Y Cells | MPP+ (150 µM) | Cell Survival (PI Staining) | 1, 10 µM | Increased cell survival from 57.3% to 71.1% and 83.6%. | [20] | |

| Rat Model of Spinal Cord Ischemia | Ischemia-Reperfusion | Neurological Recovery | Pretreatment | Significantly promoted neurological recovery. | [13][21] |

Experimental Workflow for Assessing Neuroprotection

Cardiovascular Activities

Ginsenoside Rb1 has been shown to exert beneficial effects on the cardiovascular system, including the regulation of cardiac contractility and protection against heart failure.

Quantitative Data: Cardiovascular Activities of Ginsenoside Rb1

| Saponin | Model | Endpoint | Concentration | Effect | Reference | |---|---|---|---|---|---|---| | Ginsenoside Rb1 | Adult Rat Ventricular Myocytes | Peak Shortening (PS) | 1–1000 nM | Dose-dependent inhibition (max ~20-25%). EC50: 5.1±2.1 nM. |[1][22] | | | Adult Rat Ventricular Myocytes | Intracellular Ca2+ Transients (ΔFFI) | 1–1000 nM | Dose-dependent inhibition. EC50: 2.6±1.1 nM. |[22] | | | Rat Model of Heart Failure | Cardiac Function | 35 and 70 mg/kg | High dose improved cardiac function and attenuated remodeling. |[23][24] |

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15][25][26][27][28]

-

Treatment: Treat the cells with various concentrations of the PPD saponin and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[15][25][26][27][28]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][25][26][27][28]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[15][25][26][27][28]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15][25][26][27][28]

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the PPD saponin for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10][29][30]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.[10][29][30]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10][29][30]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][29][30]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[10][29][30]

Western Blotting for Protein Expression

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Angiogenesis (Matrigel Plug Assay)

-

Matrigel Preparation: Thaw Matrigel on ice and mix with the PPD saponin and a pro-angiogenic factor (e.g., VEGF or bFGF).[31][32][33][34][35]

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.[31][32][33][34][35]

-

Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.[31][32][33][34][35]

-

Analysis: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize and quantify blood vessel formation.[31][32][33][34][35]

Conclusion

Protopanaxadiol saponins represent a promising class of natural compounds with multifaceted biological activities relevant to the treatment of cancer, inflammation, neurodegenerative diseases, and cardiovascular disorders. The quantitative data and mechanistic insights presented in this guide underscore their therapeutic potential. The detailed experimental protocols provide a foundation for researchers to further investigate the efficacy and mechanisms of these compounds. Continued research into the structure-activity relationships, bioavailability, and in vivo efficacy of PPD saponins will be crucial for their translation into novel therapeutic agents.

References

- 1. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcpjournal.org [jcpjournal.org]

- 3. Co-treatment with Ginsenoside 20(S)-Rg3 and Curcumin increases Radiosensitivity of MDA-MB-231 Cancer Cell Line [ijms.sums.ac.ir]

- 4. 218.62.10.209:8080 [218.62.10.209:8080]

- 5. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh2 inhibits breast cancer cell growth viaERβ-TNFα pathway: Ginsenoside Rh2 inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rh2 regulates triple-negative breast cancer proliferation and apoptosis via the IL-6/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. karger.com [karger.com]

- 15. Cell Counting & Health Analysis [sigmaaldrich.com]

- 16. Ginsenoside Rd and ginsenoside Re offer neuroprotection in a novel model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Ginsenoside Rd Protects SH-SY5Y Cells against 1-Methyl-4-phenylpyridinium Induced Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ginsenoside Rd Protects SH-SY5Y Cells against 1-Methyl-4-phenylpyridinium Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. Ginsenosides Rb1 and Re decrease cardiac contraction in adult rat ventricular myocytes: role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research progress on the role of ginsenoside Rd in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ginsenoside Rb1 improves cardiac function and remodeling in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. broadpharm.com [broadpharm.com]

- 29. bosterbio.com [bosterbio.com]

- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 32. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 34. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]

- 35. mdpi.com [mdpi.com]

The Discovery and Isolation of Panax Saponin C (Ginsenoside Rc): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and structural elucidation of Panax saponin C, more commonly known as Ginsenoside Rc. As a significant bioactive constituent of various Panax species (ginseng), Ginsenoside Rc has been the subject of extensive research due to its diverse pharmacological activities. This document details the historical context of its discovery, comprehensive physicochemical data, detailed experimental protocols for its isolation and purification, and an overview of its key signaling pathways.

Historical Perspective and Discovery

The study of ginsenosides, the primary active components in ginseng, began in the mid-19th century. Early research focused on isolating crude saponin mixtures. The systematic isolation and structural elucidation of individual ginsenosides accelerated with the advent of modern chromatographic and spectroscopic techniques.

Ginsenoside Rc, a protopanaxadiol (PPD)-type saponin, was one of the earlier ginsenosides to be isolated and structurally characterized. A pivotal publication by Sanada, Kondo, Shoji, Tanaka, and Shibata in 1974 detailed the structures of several key ginsenosides, including Ginsenoside-Rc, isolated from the root of Panax ginseng C.A. Meyer.[1] This work laid the foundation for subsequent research into the chemical and biological properties of this specific saponin. The nomenclature "Ginsenoside Rx" was established based on the mobility of the compounds on thin-layer chromatography (TLC) plates, with "c" denoting its relative position.[2]

Physicochemical and Spectroscopic Data

Ginsenoside Rc is a dammarane-type tetracyclic triterpenoid glycoside. Its structure features a protopanaxadiol aglycone with sugar moieties attached at the C-3 and C-20 positions. Specifically, the hydroxyl groups at positions 3 and 20 are converted to the corresponding beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside and alpha-L-arabinofuranosyl-(1->6)-beta-D-glucopyranoside, respectively.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Ginsenoside Rc.

| Property | Value | Source |

| Molecular Formula | C₅₃H₉₀O₂₂ | [3] |

| Molecular Weight | 1079.27 g/mol | [4] |

| Exact Mass | 1078.59237449 Da | [3] |

| Appearance | White amorphous powder | [5] |

| Melting Point | 181-183 °C | [5] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| Sparingly soluble in water (0.3637 mg/L at 25°C, est.) | [6] |

NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shift assignments for Ginsenoside Rc, recorded in pyridine-d₅.

| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |

| Aglycone | ||

| 1 | 39.1 | 0.95 (m), 1.88 (m) |

| 2 | 28.1 | 1.88 (m), 2.20 (m) |

| 3 | 88.8 | 3.42 (dd, 11.2, 4.4) |

| 4 | 39.6 | |

| 5 | 56.4 | 0.92 (d, 10.8) |

| 6 | 18.3 | 1.50 (m), 1.65 (m) |

| 7 | 35.1 | 1.40 (m), 1.75 (m) |

| 8 | 40.0 | |

| 9 | 50.3 | 1.62 (m) |

| 10 | 37.1 | |

| 11 | 30.9 | 1.55 (m), 2.05 (m) |

| 12 | 70.8 | 4.38 (dd, 10.8, 4.8) |

| 13 | 49.3 | 2.25 (m) |

| 14 | 51.4 | |

| 15 | 31.4 | 1.15 (m), 1.85 (m) |

| 16 | 26.7 | 1.90 (m), 2.30 (m) |

| 17 | 54.8 | 2.58 (dd, 9.6, 9.2) |

| 18 | 16.5 | 0.98 (s) |

| 19 | 17.2 | 0.82 (s) |

| 20 | 83.2 | |

| 21 | 22.4 | 1.65 (s) |

| 22 | 36.0 | 2.20 (m), 2.55 (m) |

| 23 | 23.2 | 1.95 (m), 2.15 (m) |

| 24 | 126.1 | 5.30 (t, 7.2) |

| 25 | 130.6 | |

| 26 | 25.8 | 1.68 (s) |

| 27 | 17.7 | 1.62 (s) |

| 28 | 28.3 | 1.08 (s) |

| 29 | 16.7 | 1.00 (s) |

| 30 | 17.5 | 0.95 (s) |

| C-3 Sugar | ||

| Glc I-1' | 105.1 | 4.98 (d, 7.6) |

| Glc I-2' | 84.1 | 4.35 (dd, 8.8, 7.6) |

| Glc I-3' | 78.0 | 4.28 (t, 8.8) |

| Glc I-4' | 71.7 | 4.12 (t, 9.2) |

| Glc I-5' | 77.9 | 3.95 (m) |

| Glc I-6' | 62.9 | 4.25 (m), 4.40 (m) |

| Glc II-1'' | 106.8 | 5.38 (d, 7.6) |

| Glc II-2'' | 77.5 | 4.20 (dd, 8.8, 7.6) |

| Glc II-3'' | 78.5 | 4.25 (t, 8.8) |

| Glc II-4'' | 71.5 | 4.10 (t, 9.2) |

| Glc II-5'' | 78.2 | 3.90 (m) |

| Glc II-6'' | 62.7 | 4.22 (m), 4.38 (m) |

| C-20 Sugar | ||

| Glc III-1''' | 98.5 | 5.15 (d, 7.6) |

| Glc III-2''' | 75.3 | 4.05 (dd, 8.8, 7.6) |

| Glc III-3''' | 78.4 | 4.20 (t, 8.8) |

| Glc III-4''' | 71.9 | 4.15 (t, 9.2) |

| Glc III-5''' | 77.0 | 3.85 (m) |

| Glc III-6''' | 68.1 | 4.00 (dd, 10.8, 5.2), 4.45 (dd, 10.8, 2.0) |

| Ara(f)-1'''' | 111.4 | 6.45 (d, 1.6) |

| Ara(f)-2'''' | 83.6 | 5.10 (br s) |

| Ara(f)-3'''' | 78.8 | 4.75 (dd, 6.0, 3.2) |

| Ara(f)-4'''' | 86.2 | 4.95 (m) |

| Ara(f)-5'''' | 62.8 | 4.35 (m), 4.50 (m) |

Data compiled from multiple sources and referenced assignments.[7][8][9][10]

Experimental Protocols

The isolation of Ginsenoside Rc from Panax species involves a multi-step process of extraction, partitioning, and chromatography. The following is a generalized, detailed protocol synthesized from various established methods.

Extraction of Total Saponins

-

Sample Preparation: Air-dry the roots of Panax ginseng and grind them into a fine powder (80-100 mesh).

-

Extraction:

-

Macerate the powdered ginseng root (e.g., 10 kg) with 80% aqueous methanol (MeOH) at room temperature.

-

Alternatively, perform ultrasound-assisted extraction with a solvent-to-solid ratio of 10 mL/g at 30°C for 30 minutes. Repeat the extraction three times.[11]

-

Another effective method is refluxing the powder with 100% MeOH at 60°C for 1 hour.[12]

-

-

Concentration: Combine the extracts and concentrate them under reduced pressure at 40°C to obtain a crude extract.

-

Suspension: Suspend the resulting residue in distilled water.

Partitioning and Enrichment

-

Solvent Partitioning:

-

Partition the aqueous suspension successively with n-hexane, ethyl acetate (EtOAc), and water-saturated n-butanol (n-BuOH).[13]

-

The total ginsenosides will be concentrated in the n-BuOH fraction.

-

-

Enrichment on Macroporous Resin:

-

Apply the n-BuOH extract to a Diaion HP-20 macroporous resin column.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the ginsenosides with a stepwise gradient of aqueous methanol (e.g., 60% and 80% MeOH).[11]

-

Combine the methanol fractions containing the ginsenosides and concentrate to dryness.

-

Chromatographic Isolation and Purification

-

Silica Gel Column Chromatography:

-

Apply the enriched saponin fraction to a silica gel column.

-

Elute with a solvent system of chloroform-methanol-water (e.g., 6:4:1 v/v/v) to yield several fractions.[14]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Subject the fraction containing Ginsenoside Rc to preparative HPLC.

-

Column: C18 reversed-phase column (e.g., 20 mm i.d. × 250 mm, 5 µm).[11]

-

Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used. For example, a gradient of 20% to 50% ACN in water.[14] An isocratic system of ACN/water (53:47 v/v) has also been reported to be effective.[11]

-

Flow Rate: A typical flow rate for a preparative column is 5.0 mL/min.[11]

-

Detection: Monitor the elution at 203 nm.

-

Collect the fractions corresponding to the peak of Ginsenoside Rc.

-

-

Purity Confirmation:

-

Assess the purity of the isolated Ginsenoside Rc using analytical HPLC-UV or HPLC-ELSD.

-

Confirm the identity of the compound by mass spectrometry (MS) and NMR spectroscopy, comparing the data with published values.

-

Signaling Pathways and Experimental Workflows

Ginsenoside Rc exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and a general experimental workflow for the isolation of Ginsenoside Rc.

Experimental Workflow for Ginsenoside Rc Isolation

Caption: General workflow for the isolation and purification of Ginsenoside Rc.

PI3K/Akt Signaling Pathway Modulation by Ginsenoside Rc

Ginsenoside Rc has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and metabolism. In the context of oxidative stress, Ginsenoside Rc can activate this pathway, leading to the inhibition of pro-apoptotic factors like FoxO1.[15][16]

References

- 1. mdpi.com [mdpi.com]

- 2. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rk3 is a novel PI3K/AKT-targeting therapeutics agent that regulates autophagy and apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete (1)H-NMR and (13)C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ginsenoside Rc modulates Akt/FoxO1 pathways and suppresses oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rc: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rc, a protopanaxadiol-type saponin, is a significant bioactive constituent of plants belonging to the Panax genus, commonly known as ginseng. Renowned for its diverse pharmacological activities, including neuroprotective, cardioprotective, and antioxidant effects, Ginsenoside Rc is a subject of intense research in the fields of pharmacology and drug development.[1] This technical guide provides an in-depth overview of the natural sources and abundance of Ginsenoside Rc, alongside detailed experimental protocols for its extraction and quantification. Furthermore, it elucidates key signaling pathways modulated by this compound, offering a valuable resource for professionals engaged in natural product research and therapeutic development.

Natural Sources and Abundance of Ginsenoside Rc

Ginsenoside Rc is found in various species of the Panax genus, with its concentration varying significantly depending on the species, the part of the plant, and the age of the plant. The primary sources of Ginsenoside Rc include Panax ginseng (Asian ginseng), Panax quinquefolius (American ginseng), and Panax notoginseng.

Abundance in Different Panax Species and Plant Parts

The distribution of Ginsenoside Rc is not uniform throughout the ginseng plant. While the root is the most commonly used part for medicinal purposes, other parts such as leaves, stems, and berries also contain significant amounts of this ginsenoside.[2] The following table summarizes the quantitative data on the abundance of Ginsenoside Rc in various sources.

| Plant Species | Plant Part | Abundance of Ginsenoside Rc (mg/g dry weight) | Reference |

| Panax ginseng | Main Root | 2 - 15 | [3] |

| Panax ginseng | Leaves | 6 | [3] |

| Panax ginseng (Korean) | Main Root | 0.260 | [4] |

| Panax ginseng (New Zealand grown) | Root | ~1.5 (estimated from total ginsenosides) | [5] |

| Panax quinquefolius | Main Root | 1.5 - 20 | [3] |

| Panax quinquefolius | Leaves | Not specified, but present | [6][7] |

| Panax notoginseng | Main Root | 1.1 - 39.1 | [3] |

| Panax notoginseng | Leaves | 14.0 - 16.3 | [3] |

Experimental Protocols for Extraction and Quantification

Accurate determination of Ginsenoside Rc content is crucial for quality control and research purposes. Various analytical techniques have been developed for its extraction and quantification.

Extraction Methodologies

Several methods are employed for the extraction of ginsenosides from plant material. The choice of method can significantly impact the yield and purity of the extracted compounds.

| Extraction Method | Description | Key Parameters | Reference |

| Ultrasonic Extraction | Plant material is sonicated in a solvent bath. | Solvent: 50% Methanol; Time: 2 x 20 min | [8][9] |

| Reflux Extraction | The plant material is boiled in a solvent with a condenser to prevent solvent loss. | Solvent: 100% Methanol; Temperature: 60°C | [10] |

| Accelerated Solvent Extraction (ASE) | Extraction is performed with solvents at elevated temperatures and pressures. | Solvent: 88.64% Ethanol; Temperature: 105.98°C - 129.66°C; Time: 15.92 - 28.77 min | [11] |

| Direct Extraction (DE) | A simple method involving hot methanol extraction, evaporation, and direct dissolution. | Solvent: Hot Methanol | [12] |

| Solid Phase Extraction (SPE) | An extraction method that separates components of a mixture based on their physical and chemical properties. | Adsorbent: C18 cartridge; Elution: Methanol | [12] |

| Liquid-Liquid Extraction (LLE) | A method to separate compounds based on their relative solubilities in two different immiscible liquids. | Solvent: n-Butanol fractionation | [12] |

Quantification Methodologies

High-performance liquid chromatography (HPLC) is the most widely used technique for the quantitative analysis of ginsenosides.[8][13][14] Coupling HPLC with various detectors enhances sensitivity and specificity.

| Quantification Method | Description | Key Parameters | Reference |

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. | Column: C18; Mobile Phase: Gradient elution with acetonitrile and water; Detection Wavelength: 203 nm | [6][8][13][15] |

| UPLC-QTOF/MS | Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry. | Column: Acquity BEH C18; Mobile Phase: Gradient elution with phosphoric acid; Ionization: Electrospray Ionization (ESI) | [16] |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. | Mode: Multiple Reaction Monitoring (MRM) | [17][18][19] |

Signaling Pathways Modulated by Ginsenoside Rc

Ginsenoside Rc exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and therapeutic potential.

PI3K/Akt/FoxO1 Signaling Pathway

Ginsenoside Rc has been shown to modulate the PI3K/Akt/FoxO1 pathway, which is crucial in regulating cellular processes like metabolism, growth, and survival.[20][21] Under conditions of oxidative stress, Ginsenoside Rc can activate PI3K/Akt signaling, leading to the phosphorylation and subsequent inhibition of the transcription factor FoxO1.[20][21] This inhibition prevents the expression of pro-apoptotic genes and upregulates antioxidant enzymes like catalase.[20]

Caption: PI3K/Akt/FoxO1 signaling pathway modulated by Ginsenoside Rc.

AMPK Signaling Pathway

Ginsenoside Rc also influences the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[22][23] In some contexts, Ginsenoside Rc can activate AMPK, leading to increased glucose uptake in muscle cells, suggesting its potential in managing metabolic disorders.[22][23] Conversely, in other cellular models, it has been shown to inhibit AMPK as part of its mechanism to suppress oxidative stress.[20][21] The specific effect on AMPK may be cell-type and context-dependent.

Caption: AMPK signaling pathway involved in Ginsenoside Rc-induced glucose uptake.

Experimental Workflow for Ginsenoside Rc Analysis

A typical experimental workflow for the analysis of Ginsenoside Rc from a plant source involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for the analysis of Ginsenoside Rc.

Conclusion

Ginsenoside Rc stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural distribution, highlighting the quantitative variations across different Panax species and plant parts. The detailed experimental protocols for extraction and quantification offer a practical resource for researchers, ensuring accuracy and reproducibility in their studies. Furthermore, the elucidation of the signaling pathways modulated by Ginsenoside Rc provides a deeper understanding of its mechanisms of action, paving the way for targeted drug development and novel therapeutic applications. As research continues to unravel the complexities of this fascinating molecule, it is poised to make a substantial impact on the future of medicine and healthcare.

References

- 1. apexbt.com [apexbt.com]

- 2. Ginsenoside - Wikipedia [en.wikipedia.org]

- 3. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Ginsenoside Content (Panax ginseng) from Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nomadseed.com [nomadseed.com]

- 8. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 10. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. d-nb.info [d-nb.info]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Ginsenoside Rc modulates Akt/FoxO1 pathways and suppresses oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ginsenoside Rc, an active component of Panax ginseng, stimulates glucose uptake in C2C12 myotubes through an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ginsenoside Rc - LKT Labs [lktlabs.com]

Pharmacological Properties of Panax ginseng Extracts: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Panax ginseng C.A. Meyer, a perennial herb belonging to the Araliaceae family, has been a cornerstone of traditional medicine in East Asia for millennia.[1][2] Its therapeutic applications are vast, with a long history of use for enhancing vitality, improving cognitive function, and treating a wide range of ailments.[1] Modern pharmacological research has sought to elucidate the scientific basis for these effects, focusing on the complex array of bioactive compounds within ginseng extracts. The primary active constituents responsible for the pharmacological activities of Panax ginseng are a class of steroidal saponins known as ginsenosides.[1][3][4] To date, over 40 different ginsenosides have been identified, each exhibiting unique structural features and biological activities.[5][6]

This technical guide provides a comprehensive overview of the pharmacological properties of Panax ginseng extracts, with a focus on their effects on the central nervous system, cardiovascular system, immune system, and their anti-cancer and anti-inflammatory activities. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Detailed methodologies for key experiments are provided to facilitate replication and further investigation. Additionally, key signaling pathways are visualized using Graphviz to offer a clear understanding of the molecular mechanisms of action.

Ginsenoside Composition and Extraction

The pharmacological effects of Panax ginseng are largely attributed to its unique ginsenoside profile.[1][4] Ginsenosides are classified into two main groups based on the structure of their aglycone moiety: the protopanaxadiol (PPD) group (e.g., Rb1, Rb2, Rc, Rd, and compound K) and the protopanaxatriol (PPT) group (e.g., Rg1, Re, and Rf).[1] The type and concentration of ginsenosides can vary significantly depending on the species of ginseng, the age of the plant, the part of the root used, and the processing method.[1]

Extraction Methodologies

The extraction of ginsenosides is a critical step in both research and commercial production. Various methods have been developed to optimize the yield and preserve the integrity of these compounds.

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) of Ginsenosides

This protocol describes a common and efficient method for extracting ginsenosides from Panax ginseng root powder.

-

Sample Preparation: 2 grams of dried Panax ginseng root powder is accurately weighed and placed in a flask.

-

Solvent Addition: 50 mL of 50% methanol is added to the flask.

-

Ultrasonication: The flask is placed in an ultrasonic bath and subjected to ultrasonication for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

Solid-Phase Extraction (SPE) Clean-up: The resulting extract is passed through an SPE cartridge to remove interfering substances and enrich the ginsenoside fraction.

-

Elution and Concentration: The ginsenosides are eluted from the SPE cartridge with an appropriate solvent, and the eluate is then concentrated under vacuum.

-

Quantification: The final extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) to identify and quantify individual ginsenosides.[7][8]

Pharmacological Properties and Mechanisms of Action

Central Nervous System Effects

Panax ginseng extracts and isolated ginsenosides have demonstrated significant neuroprotective and cognitive-enhancing effects in numerous preclinical and clinical studies.[9][10][11][12] These effects are mediated through various mechanisms, including the modulation of neurotransmitter systems, reduction of oxidative stress and neuroinflammation, and promotion of neuronal survival.[9][10][11][13]

Table 1: Quantitative Data on the Neuroprotective Effects of Panax ginseng Extracts and Ginsenosides

| Compound/Extract | Model System | Dosage | Key Findings | Reference |

| Ginsenoside Rb1 | Primary cultured hippocampal neurons | 10 µM | Increased cell viability and attenuated Aβ-induced apoptosis. | [11] |

| Ginsenoside Rg1 | Rat model of focal cerebral ischemia | 45 mg/kg (i.v.) | Significantly reduced neurological deficit scores and infarct volume. | [11] |

| Panax ginseng extract | Healthy human volunteers | 400 mg/day for 8 days | Improved performance on a mental arithmetic task. | [1] |

| Ginsenoside Rd | Rat model of stroke | 10 mg/kg | Reduced brain edema and improved neurological function. | [10] |

Signaling Pathway: Neuroprotective Mechanism of Ginsenoside Rb1

The neuroprotective effects of Ginsenoside Rb1 are partly mediated by the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.

Caption: PI3K/Akt signaling pathway activated by Ginsenoside Rb1.

Cardiovascular System Effects

Panax ginseng has been traditionally used to support cardiovascular health, and modern research has substantiated these claims.[5][6][14] Its beneficial effects on the cardiovascular system include vasodilation, reduction of blood pressure, protection against myocardial ischemia-reperfusion injury, and inhibition of platelet aggregation.[5][6][14]

Table 2: Quantitative Data on the Cardiovascular Effects of Panax ginseng Extracts and Ginsenosides

| Compound/Extract | Model System | Dosage | Key Findings | Reference |

| Ginsenoside Re | Isolated rat heart (ischemia-reperfusion) | 30 and 100 µM | Significantly improved hemodynamic parameters (perfusion pressure, aortic flow, coronary flow, cardiac output). | [10] |

| Rg3-enriched Korean Red Ginseng | Spontaneously hypertensive rats (SHRs) | 3 mg/kg | Significantly decreased systolic and diastolic blood pressure 3 hours post-treatment. | [15] |

| Korean wild simulated ginseng extract | Spontaneously hypertensive rats (SHRs) | 100 and 200 mg/kg/day | Significantly reduced systolic blood pressure at 4 and 6 weeks. | [16] |

| Ginsenoside Rg2 | Mouse model of myocardial ischemia/reperfusion | 10 and 20 mg/kg | Significantly increased left ventricular ejection fraction (LVEF) and fractional shortening (LVFS). | [17] |

Experimental Protocol: Assessment of Cardiac Function in an Ischemia-Reperfusion Model

This protocol outlines the methodology for evaluating the cardioprotective effects of a ginsenoside in a rat model of myocardial ischemia-reperfusion injury.

-

Animal Model: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.

-

Treatment: The ginsenoside or vehicle is administered intravenously at a specific time point before or during reperfusion.

-

Reperfusion: The ligature is removed to allow for reperfusion for a designated period (e.g., 2 hours).

-

Hemodynamic Monitoring: A catheter is inserted into the left ventricle to measure parameters such as left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (±dP/dt).

-

Infarct Size Measurement: At the end of the experiment, the heart is excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.[6]

Immune System Modulation

Panax ginseng is well-known for its immunomodulatory properties, capable of both enhancing and suppressing immune responses depending on the context.[17][18][19] It can stimulate the activity of various immune cells, including macrophages, natural killer (NK) cells, and T cells, and modulate the production of cytokines.[18][20]

Table 3: Quantitative Data on the Immunomodulatory Effects of Panax ginseng Extracts and Ginsenosides

| Compound/Extract | Model System | Dosage | Key Findings | Reference |

| Panax ginseng extract | Healthy human volunteers | 1000 mg/day for 2 weeks | Significantly increased the cytotoxicity of NK cells. | [21] |

| Ginsenoside Rb2 | Murine splenocytes | IC50: 21.8 µM (Con A-induced), 29.0 µM (LPS-induced), 24.0 µM (PHA-induced) | Strongly blocked mitogen-induced lymphocyte proliferation. | [22] |

| Ginsenosides Re and Rg1 | IL-2-stimulated CD8+ T cells (CTLL-2) | IC50: 57.5 µM (Re), 64.7 µM (Rg1) | Suppressed IL-2-stimulated T cell proliferation. | [22][23] |

| Korean Red Ginseng | Healthy human volunteers | 3 g/day for 12 weeks | Significantly reduced the incidence of acute respiratory illness. | [24] |

Experimental Workflow: Lymphocyte Proliferation Assay

This workflow illustrates the key steps in assessing the effect of a ginsenoside on lymphocyte proliferation.

Caption: Workflow for a lymphocyte proliferation assay.

Anti-Cancer Properties

A growing body of evidence suggests that Panax ginseng and its constituent ginsenosides possess significant anti-cancer activities.[4][25][26][27] These effects are mediated through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of various signaling pathways involved in cancer development and progression.[4][25]

Table 4: IC50 Values of Ginsenosides in Various Cancer Cell Lines

| Ginsenoside | Cancer Cell Line | IC50 (µM) | Reference |

| Compound K | Glioma and neuroblastoma | 3 - 15 | [9] |

| Compound K | Gastric carcinoma (AGS) | 25.99 | [18] |

| Compound K | Skin melanoma (B16F10) | 35.17 | [18] |

| Ginsenoside Rb2 | Colon cancer (HCT-116) | 24.0 (for proliferation) | [22] |

Signaling Pathway: Pro-apoptotic Mechanism of Ginsenosides in Cancer Cells

Ginsenosides can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.

Caption: Intrinsic apoptosis pathway induced by ginsenosides.

Anti-Inflammatory Effects

Chronic inflammation is a key contributing factor to a wide range of diseases. Panax ginseng extracts and ginsenosides have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of key inflammatory signaling pathways.[28][29][30]

Table 5: Quantitative Data on the Anti-inflammatory Effects of Panax ginseng Extracts and Ginsenosides

| Compound/Extract | Model System | Dosage | Key Findings | Reference |

| Ginsenoside Rb1 | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependently inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). | [28] |

| Korean Red Ginseng Saponin Fraction | HCl/EtOH-induced gastritis in mice | 200 mg/kg | Significantly reduced the area of gastric lesions. | [7] |

| Panaxadiol (PD) | DSS-induced ulcerative colitis in mice | 20 mg/kg/day | Reduced the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [24] |

| Ginsenoside Compound K | LPS-stimulated RAW 264.7 macrophages | 10, 20 µM | Significantly reduced the production of NO and pro-inflammatory cytokines. | [31] |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a ginsenoside by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in a 96-well plate until they reach 80% confluency.

-

Treatment: The cells are pre-treated with various concentrations of the ginsenoside for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is read at 540 nm, and the concentration of nitrite is calculated from a standard curve. The percentage inhibition of NO production by the ginsenoside is then determined.

Endocrine System Effects

Panax ginseng has been shown to influence the endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the stress response.[32] It has also been reported to have effects on reproductive hormones and glucose metabolism.[31][33]

Panax ginseng may modulate the release of cortisol, the primary stress hormone, helping the body to adapt to stress. Some studies suggest that ginsenosides can influence the levels of sex hormones such as testosterone and estrogen, although the results have been mixed.[31] In terms of glucose metabolism, there is evidence that Panax ginseng can improve insulin sensitivity and help regulate blood glucose levels.[33]

Conclusion

Panax ginseng extracts and their constituent ginsenosides exhibit a remarkable breadth of pharmacological activities, supported by a growing body of scientific evidence. Their therapeutic potential in the management of neurological disorders, cardiovascular diseases, immune dysfunction, cancer, and inflammatory conditions is significant. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this ancient remedy. Future research should focus on well-designed clinical trials to unequivocally establish the efficacy and safety of standardized Panax ginseng extracts and purified ginsenosides for specific clinical indications.[2][34][35] A deeper understanding of the structure-activity relationships of different ginsenosides and their synergistic interactions will be crucial for the development of novel, targeted therapies derived from this versatile medicinal plant.

References

- 1. A randomized controlled crossover trial of the effect of ginseng consumption on the immune response to moderate exercise in healthy sedentary men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rg3 attenuates myocardial ischemia/reperfusion-induced ferroptosis via the keap1/Nrf2/GPX4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Methodology in Ginseng Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization and immunostimulant activities of polysaccharides fractionated by gradient ethanol precipitation method from Panax ginseng C. A. Meyer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Ginsenoside Rg2 Ameliorates Myocardial Ischemia/Reperfusion Injury by Regulating TAK1 to Inhibit Necroptosis [frontiersin.org]

- 7. In vitro and in vivo anti-inflammatory activities of Korean Red Ginseng-derived components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hanc.info [hanc.info]

- 9. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside-Re ameliorates ischemia and reperfusion injury in the heart: a hemodynamics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rg3 Improves Cardiac Function after Myocardial Ischemia/Reperfusion via Attenuating Apoptosis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Panax ginseng root extracts: development of a new analytical method for the quantification of ginsenosides and biological studies. [pubblicazioni.unicam.it]

- 13. A Randomized, Controlled Trial of Ginseng Consumption on the Immune Response to a Moderate Exercise Stress Protocol in Non-Athletic Women [benthamopenarchives.com]

- 14. medic.upm.edu.my [medic.upm.edu.my]

- 15. Rg3-enriched Korean Red Ginseng enhances blood pressure stability in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antihypertensive effects of Korean wild simulated ginseng (Sanyangsam) extracts in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Ginseng, the 'Immunity Boost': The Effects of Panax ginseng on Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adaptogenic effects of Panax ginseng on modulation of immune functions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ginsenosides from Panax ginseng differentially regulate lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pure.skku.edu [pure.skku.edu]

- 24. Network pharmacology and in vivo study: Unraveling the therapeutic mechanisms of Panax ginseng in potentially treating ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Ginseng-derived nanoparticles reprogram macrophages to regulate arginase-1 release for ameliorating T cell exhaustion in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. wakan-iyaku.gr.jp [wakan-iyaku.gr.jp]

- 29. researchgate.net [researchgate.net]

- 30. American ginseng with different processing methods ameliorate immunosuppression induced by cyclophosphamide in mice via the MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 32. h-h-c.com [h-h-c.com]

- 33. Systematic exploration of therapeutic effects and key mechanisms of Panax ginseng using network-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | American ginseng acutely regulates contractile function of rat heart [frontiersin.org]

- 35. mdpi.com [mdpi.com]

Ginsenoside Rc: A Comprehensive Technical Review of Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rc, a protopanaxadiol-type saponin isolated from Panax ginseng, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive preclinical research highlights its potential in mitigating a variety of pathological conditions, primarily through the modulation of complex cellular signaling pathways. This technical guide provides an in-depth review of the reported therapeutic effects of Ginsenoside Rc, with a focus on its anti-inflammatory, neuroprotective, cardioprotective, and anti-diabetic properties. Detailed experimental methodologies, quantitative data from key studies, and visual representations of the underlying molecular mechanisms are presented to facilitate further research and drug development efforts.

Anti-inflammatory Effects

Ginsenoside Rc has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. Its mechanism of action primarily involves the suppression of pro-inflammatory cytokine production and the inhibition of key inflammatory signaling pathways.

A key study revealed that Ginsenoside Rc significantly inhibits the expression of macrophage-derived cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β)[1][2]. This effect is attributed to its ability to markedly suppress the activation of TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε)/interferon regulatory factor-3 (IRF-3) and p38/ATF-2 signaling pathways in activated RAW264.7 macrophages, human synovial cells, and HEK293 cells[1][2]. Specifically, it has been shown to regulate the expression of TNF-α by suppressing the activation of AP-1[3].

Quantitative Data on Anti-inflammatory Effects of Ginsenoside Rc

| Model System | Stimulant | Ginsenoside Rc Concentration/Dose | Measured Effect | Reference |

| Con A-treated splenocytes | Concanavalin A | Not specified | Strong inhibition of TNF-α expression | [1] |

| TNF-α/IFN-γ-treated synovial cells | TNF-α/IFN-γ | Not specified | Significant suppression of TNF-α expression | [1] |

| LPS-treated RAW264.7 macrophages | Lipopolysaccharide (LPS) | Not specified | Significant inhibition of TNF-α and IL-1β expression | [1][2] |

Experimental Protocols

In Vitro Inflammation Model: [1][2]

-

Cell Lines: RAW264.7 macrophages, human synovial cells, HEK293 cells.

-

Stimulation: Lipopolysaccharide (LPS) for macrophages, or a combination of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) for synovial cells.

-

Intervention: Treatment with Ginsenoside Rc at various concentrations.

-

Analysis: Measurement of cytokine expression (e.g., TNF-α, IL-1β) using methods like ELISA or qPCR. Western blotting is used to assess the phosphorylation status and activation of key signaling proteins (e.g., TBK1, IRF-3, p38, ATF-2).

Signaling Pathway

Caption: Ginsenoside Rc inhibits inflammatory signaling pathways.

Neuroprotective Effects

Ginsenoside Rc has shown promise in protecting neuronal cells from various insults, including glutamate-induced toxicity and oxidative stress.

In a study using an in vitro model of Huntington's disease, nanomolar concentrations of Ginsenoside Rc effectively protected YAC128 medium spiny neurons from glutamate-induced toxicity[4]. This neuroprotective effect was associated with the regulation of intracellular calcium concentrations[4][5]. Furthermore, Ginsenoside Rc, along with other ginsenosides like Rb1 and Rg5, demonstrated a significant inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in managing neurodegenerative diseases like Alzheimer's disease[6].

Experimental Protocols

Glutamate-Induced Neurotoxicity Model: [4][5]

-

Cell Line: YAC128 mouse medium spiny neurons.

-

Toxin: 200 µM glutamate to induce apoptosis.

-

Intervention: Pretreatment with Ginsenoside Rc.

-

Analysis: Assessment of neuronal apoptosis and measurement of intracellular Ca2+ concentrations.

Logical Relationship Diagram

Caption: Neuroprotective mechanism of Ginsenoside Rc.

Cardioprotective Effects

Ginsenoside Rc exerts cardioprotective effects against myocardial ischemic injury through its antioxidative and anti-inflammatory properties[7][8].

In a mouse model of myocardial ischemia induced by isoproterenol, Ginsenoside Rc administration attenuated myocardium injury, as evidenced by reduced levels of cardiac injury markers creatine kinase-MB (CK-MB) and troponin T[7][8]. The protective mechanism involves the activation of the Nrf2 signaling pathway, which subsequently upregulates the expression of antioxidant enzymes such as GCLC, GCLM, and HO-1[7]. This leads to a decrease in malondialdehyde (MDA), a marker of oxidative stress, and a reduction in the pro-inflammatory cytokines IL-1β and TNF-α[7].

Quantitative Data on Cardioprotective Effects of Ginsenoside Rc

| Animal Model | Insult | Ginsenoside Rc Dose | Measured Effect | Reference |

| Male Swiss mice | Isoproterenol (50 mg/kg) | 10, 20, 40 mg/kg (intragastrically) | Reduced CK-MB and troponin T levels; decreased MDA, TNF-α, and IL-1β; increased GSH, Nrf2, GCLC, GCLM, and HO-1 expression. | [7][8] |

Experimental Protocols

Myocardial Ischemia Animal Model: [7][8]

-

Animal Model: Male Swiss mice.

-

Induction of Ischemia: Subcutaneous injection of 50 mg/kg isoproterenol once a day for three days.

-

Intervention: Intragastric administration of Ginsenoside Rc (10, 20, or 40 mg/kg) one hour after isoproterenol injection.

-

Analysis: Measurement of serum CK-MB and troponin T. Histopathological examination of the myocardium. Western blot analysis of Nrf2, GCLC, GCLM, and HO-1 expression in heart tissues. Measurement of MDA, GSH, TNF-α, and IL-1β levels in heart tissues.

Signaling Pathway

Caption: Cardioprotective signaling of Ginsenoside Rc.

Anti-diabetic and Metabolic Effects

Ginsenoside Rc has been shown to improve glucose uptake and modulate signaling pathways relevant to metabolic syndrome.

In C2C12 myotubes, Ginsenoside Rc significantly enhances glucose uptake through an insulin-independent mechanism involving the activation of AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK)[9]. This activation is mediated by the generation of reactive oxygen species (ROS)[9].

Furthermore, Ginsenoside Rc modulates the Akt/FoxO1 pathway, which is crucial in cellular metabolism and response to oxidative stress[10][11]. By activating the PI3K/Akt pathway, Ginsenoside Rc prevents the phosphorylation of FoxO1, leading to the upregulation of catalase and suppression of oxidative stress[10][11].

Experimental Protocols

In Vitro Glucose Uptake Assay: [9]

-

Cell Line: C2C12 myotubes.

-

Intervention: Treatment with Ginsenoside Rc.

-

Analysis: Measurement of glucose uptake. Western blot analysis to determine the activation of AMPK, p38 MAPK, and components of the insulin signaling pathway (e.g., IRS-1, Akt).

Signaling Pathway

Caption: Ginsenoside Rc stimulates glucose uptake.

Other Reported Effects

-

Hepatoprotective Effects: Ginsenoside Rc has been shown to alleviate acetaminophen-induced hepatotoxicity by reducing inflammation and oxidative stress through the activation of the farnesoid X receptor (FXR)[12]. It also demonstrates protective effects against alcoholic liver disease by modulating the SIRT6-NRF2 interaction[13].

-